molecular formula C14H16FNO B2531155 N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2361642-88-6

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide

Katalognummer B2531155
CAS-Nummer: 2361642-88-6
Molekulargewicht: 233.286
InChI-Schlüssel: OYKFFEIMWVFXFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide, commonly known as FLX475, is a novel and potent small molecule inhibitor of the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the recruitment of regulatory T cells (Tregs) to sites of inflammation and cancer. Tregs play a critical role in suppressing immune responses, and their recruitment to tumors has been shown to promote tumor growth and metastasis. FLX475 has shown promising results in preclinical studies as a potential treatment for cancer and other inflammatory diseases.

Wirkmechanismus

FLX475 is a selective inhibitor of the CCR4 receptor, which is expressed on the surface of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide. By blocking the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to sites of inflammation and cancer, FLX475 promotes anti-tumor immunity and reduces inflammation.
Biochemical and Physiological Effects:
FLX475 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors, FLX475 has been shown to reduce the production of cytokines and chemokines that promote inflammation. FLX475 has also been shown to reduce the expression of genes involved in tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FLX475 is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. FLX475 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. One limitation of FLX475 is its relatively low potency compared to other CCR4 inhibitors, which may limit its effectiveness in some applications.

Zukünftige Richtungen

There are several potential future directions for research on FLX475. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and metastasis. Another area of interest is the use of FLX475 in combination with immunotherapies such as checkpoint inhibitors, which may enhance the anti-tumor immune response. Finally, further studies are needed to determine the safety and efficacy of FLX475 in human clinical trials.

Synthesemethoden

The synthesis of FLX475 involves several steps, starting with the reaction of 3-fluorophenylcyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[(tert-butoxycarbonyl)amino]ethanol to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product, FLX475.

Wissenschaftliche Forschungsanwendungen

FLX475 has been the subject of several preclinical studies investigating its potential as a treatment for cancer and other inflammatory diseases. In one study, FLX475 was shown to inhibit the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors in a mouse model of melanoma, resulting in increased tumor infiltration by effector T cells and improved anti-tumor immunity. In another study, FLX475 was shown to inhibit the growth and metastasis of breast cancer cells in a mouse model.

Eigenschaften

IUPAC Name

N-[[1-(3-fluorophenyl)cyclobutyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(7-4-8-14)11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKFFEIMWVFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.